molecular formula C22H15N3O5 B11709500 N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B11709500
M. Wt: 401.4 g/mol
InChI Key: XLLPRUYLEZGYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Amidation: Formation of the amide bond between the benzamide and the isoindoline moiety.

    Cyclization: Formation of the dioxoisoindoline structure through cyclization reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification methods: such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Nitrobenzene derivatives.

    Reduction products: Aminobenzene derivatives.

    Substitution products: Halogenated or alkylated benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The presence of the nitro group and the specific arrangement of functional groups in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C22H15N3O5/c1-13-5-7-15(8-6-13)23-20(26)14-3-2-4-16(11-14)24-21(27)18-10-9-17(25(29)30)12-19(18)22(24)28/h2-12H,1H3,(H,23,26)

InChI Key

XLLPRUYLEZGYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.